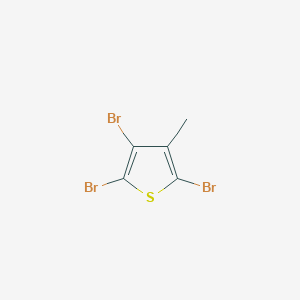
3-Methyl-3-oxetanemethanol
Übersicht
Beschreibung
3-Methyl-3-oxetanemethanol: is an organic compound with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol . . This compound is characterized by a four-membered oxetane ring with a hydroxymethyl group and a methyl group attached to the same carbon atom. It is a clear, colorless to pale yellow liquid with a boiling point of 80°C at 40 mmHg .
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-oxetanemethanol has several applications in scientific research:
Wirkmechanismus
Target of Action
3-Methyl-3-oxetanemethanol is a chemical compound used in the synthesis of various materials . .
Mode of Action
The mode of action of this compound is primarily through its role as a chemical intermediate in the synthesis of other compounds . It is used in the preparation of star-shaped copolymers consisting of a hyperbranched poly (this compound) core and polytetrahydrofuran arms . It also contributes to the synthesis of pyridyl disulfide-functionalized cyclic carbonate monomers .
Biochemical Pathways
It plays a crucial role in the synthesis of various polymers and monomers .
Result of Action
The primary result of the action of this compound is the synthesis of various polymers and monomers . These materials can have a wide range of applications in different fields.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it forms explosive mixtures with air on intense heating . Also, the development of hazardous combustion gases or vapors is possible in the event of fire . Therefore, it is crucial to handle and store this compound properly to ensure its stability and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methyl-3-oxetanemethanol can be synthesized through various methods. One common synthetic route involves the reaction of 3-methyl-3-oxetanone with a reducing agent such as sodium borohydride in the presence of a solvent like methanol . The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalytic hydrogenation of 3-methyl-3-oxetanone. This process is carried out in a high-pressure reactor with a suitable catalyst, such as palladium on carbon , and hydrogen gas. The reaction conditions include elevated temperatures and pressures to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-3-oxetanemethanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing agents: Chromium trioxide, potassium permanganate.
Reducing agents: Sodium borohydride.
Nucleophiles: Dialkylamines, aqueous hydrogen halides.
Major Products:
Oxidation: 3-Methyl-3-oxetanone.
Reduction: this compound.
Substitution: 2-(N,N-dialkylaminomethyl)-2-methylpropane-1,3-diols.
Vergleich Mit ähnlichen Verbindungen
- 3-Ethyl-3-oxetanemethanol
- Oxetane-3-methanol
- 3,3-Oxetanedimethanol
- 3-Hydroxyoxetane
- 3,3-Dimethyloxetane
Comparison: 3-Methyl-3-oxetanemethanol is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other oxetane derivatives. Its hydroxymethyl and methyl groups on the same carbon atom provide unique chemical properties, making it valuable in various applications .
Eigenschaften
IUPAC Name |
(3-methyloxetan-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(2-6)3-7-4-5/h6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQMSBJFLQPLIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26221-62-5 | |
| Record name | 3-Oxetanemethanol, 3-methyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26221-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90185350 | |
| Record name | 3-Methyl-3-oxetanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 3-Methyl-3-oxetanemethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19927 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3143-02-0 | |
| Record name | 3-Methyl-3-oxetanemethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003143020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-3-oxetanemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-3-oxetanemethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 3-Methyl-3-oxetanemethanol in polymer synthesis?
A1: this compound is primarily used as a monomer in cationic ring-opening polymerization reactions. [] This versatility allows for the creation of diverse polymer structures with tailored properties. For instance, it has been successfully employed to synthesize:
- Hyperbranched polymers: These polymers possess a highly branched, three-dimensional structure. Researchers have synthesized a star-shaped copolymer with a hyperbranched poly(this compound) core and polytetrahydrofuran arms through a one-pot cationic copolymerization. []
- Functionalized poly(ε-caprolactone)s: Researchers synthesized pyridyl disulfide-functionalized cyclic carbonate monomers from this compound. These were then copolymerized with ε-caprolactone to create functional polymers for applications like reduction-sensitive biodegradable graft copolymer micelles. []
- Graft copolymers: By grafting this compound derived polymers onto existing polymer chains, such as cellulose fibers, researchers can modify the surface properties and functionalities of materials. []
Q2: How does the structure of this compound influence its polymerization behavior?
A2: The presence of both a reactive oxetane ring and a hydroxyl group in this compound significantly influences its polymerization behavior:
- Oxetane ring-opening: The strained four-membered oxetane ring readily undergoes ring-opening reactions, making it susceptible to cationic polymerization using initiators like BF3·OEt2. []
- Hydroxyl group reactivity: The hydroxyl group can participate in further reactions, allowing for the formation of branched structures or the introduction of additional functional groups. [, ] This duality makes it a valuable building block for creating complex polymer architectures.
Q3: How does the choice of catalyst affect the properties of polymers derived from this compound?
A3: The choice of catalyst plays a crucial role in controlling the polymerization process and the final polymer properties.
- Catalyst concentration: Higher catalyst concentrations can lead to the formation of slightly branched polymers, while lower concentrations favor linear structures. [] This control over branching directly impacts the polymer's physical and mechanical properties.
Q4: Beyond polymer synthesis, are there other notable applications of this compound?
A4: While primarily recognized for its role in polymer chemistry, this compound has been identified as a volatile flavor compound in natural products like Doum (Hyphaene thebaica L.) fruit. [] This suggests potential applications in the food and fragrance industries.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


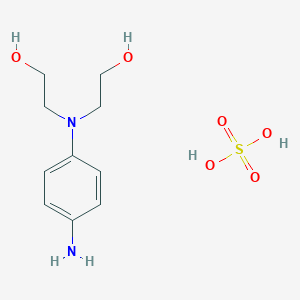
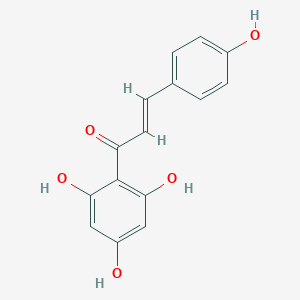
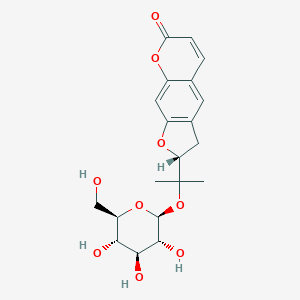
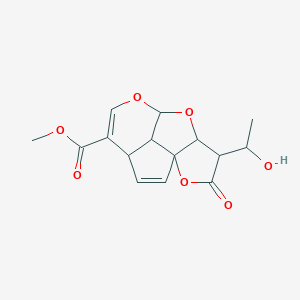
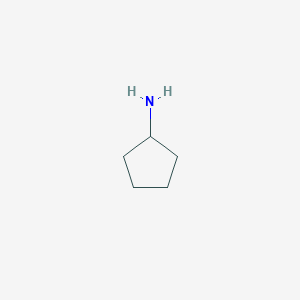

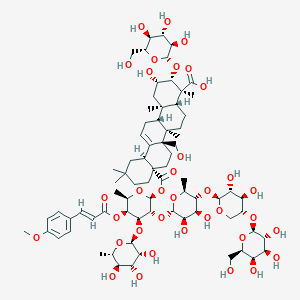
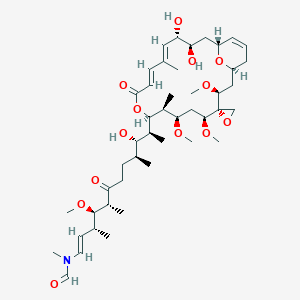
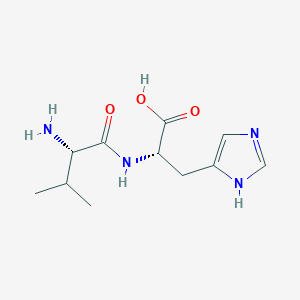
![1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B150415.png)
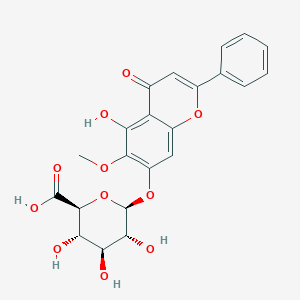
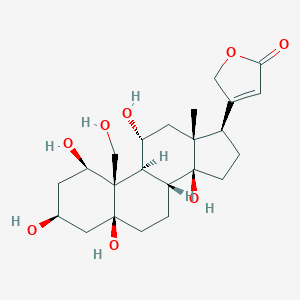
![1-[(2R)-Pyrrolidin-2-yl]propan-2-one](/img/structure/B150422.png)
